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molecular formula C7H10N2O2 B1305278 4-(1H-imidazol-1-yl)butanoic acid CAS No. 72338-58-0

4-(1H-imidazol-1-yl)butanoic acid

Cat. No. B1305278
M. Wt: 154.17 g/mol
InChI Key: ZCWMZLARYIDEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05770602

Procedure details

A mixture of 4-(1-imidazolyl)butyric acid benzyl ester (7.4 g), 5% palladium-carbon (1.0 g) and ethanol (400 ml) was catalytically reduced at room temperature under 1 atm. After the catalyst was filtered off, the filtrate was concentrated under reduced pressure, and the residual crystal was recrystallized from ethanol, to yield 4-(1-imidazolyl)butyric acid (3.4 g, 75%) as a colorless prismatic crystal having a melting point of 125° to 126° C.
Name
4-(1-imidazolyl)butyric acid benzyl ester
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:18])[CH2:10][CH2:11][CH2:12][N:13]1[CH:17]=[CH:16][N:15]=[CH:14]1)C1C=CC=CC=1>[C].[Pd].C(O)C>[N:13]1([CH2:12][CH2:11][CH2:10][C:9]([OH:18])=[O:8])[CH:17]=[CH:16][N:15]=[CH:14]1 |f:1.2|

Inputs

Step One
Name
4-(1-imidazolyl)butyric acid benzyl ester
Quantity
7.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CCCN1C=NC=C1)=O
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was catalytically reduced at room temperature under 1 atm
FILTRATION
Type
FILTRATION
Details
After the catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residual crystal was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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